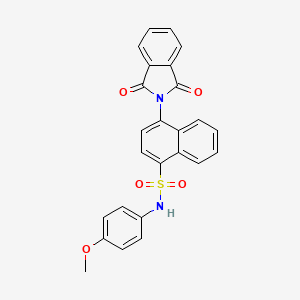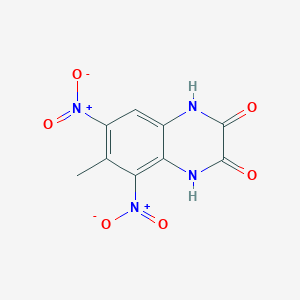![molecular formula C19H14N2O3 B3876691 N-{4-[3-(3-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3876691.png)
N-{4-[3-(3-pyridinyl)acryloyl]phenyl}-2-furamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Copolymerization and Polymer Chemistry
Copolymerization Parameters and Applications : Research on similar acrylamide derivatives has explored their potential in copolymerization processes. For instance, the study of the copolymerization parameters of N-antipyryl acrylamide with different alkyl acrylates and styrene monomer highlights the versatility of acrylamide derivatives in creating new polymers with varied compositions and properties (El-hamouly, Azab, & Mansour, 1994).
Synthesis and Polymerization : Studies on the synthesis and polymerization of acrylamide derivatives containing specific moieties, such as l-phenylalanine, demonstrate the potential for creating polymers with tailored characteristics (Mori, Sutoh, & Endo, 2005).
Materials Science
Antioxidants for Rubber Compounds : Acrylamides have been used to prepare various compounds acting as antioxidants for rubber mixes, indicating their potential in enhancing the durability and performance of rubber materials (Lawandy, Younan, & Shehata, 1996).
Smart Polymers : Certain acrylamide derivatives can create smart polymers, such as those responsive to pH and CO2, making them useful in applications requiring environmentally responsive materials (Jiang, Feng, Lu, & Huang, 2014).
Chemistry andBiochemistry
Synthesis of Heterocyclic Compounds : Acrylamide derivatives are instrumental in synthesizing various heterocyclic compounds, such as dihydropyridine derivatives, which are significant due to their wide range of pharmacological activities (Joshi, 2015).
Protein Modification : Genetically encoded acrylamide functionalities have been explored for protein modifications, offering a unique approach to creating modified proteins for specific applications in biochemistry and molecular biology (Lee et al., 2013).
Environmental Science
Corrosion Inhibition : Some acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper from corrosion in specific environments (Abu-Rayyan et al., 2022).
Solubility Studies for Industrial Applications : Understanding the solubility of acrylamide derivatives in various solvent mixtures is crucial for their application in industrial processes, such as polymerization reactions (Yao, Li, Luo, & Liu, 2010).
Pharmacology and Medical Applications
Antimicrobial Activity : Research has also delved into the antimicrobial properties of acrylamide-based compounds, highlighting their potential in combating various microorganisms (Reddy, Amalraj, Reddy, & Arun, 2007).
Drug Delivery Systems : The application of acrylamide derivatives in creating drug-releasing polymers indicates their potential in the development of advanced drug delivery systems (Reddy et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[(E)-3-pyridin-3-ylprop-2-enoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-17(10-5-14-3-1-11-20-13-14)15-6-8-16(9-7-15)21-19(23)18-4-2-12-24-18/h1-13H,(H,21,23)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKAYUKMZZFFSD-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B3876611.png)
![4-[3-(4,5-dihydro-1H-imidazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3876613.png)
![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3876617.png)
![5-{5-[2-(3-carboxy-4-chlorophenyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3876624.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanol](/img/structure/B3876637.png)

![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876644.png)
![6-(4-methyl-3-cyclohexen-1-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3876665.png)
![4-{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3876669.png)
![N'-{4-[5-(9-anthryl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}benzohydrazide](/img/structure/B3876680.png)


![N-{1-[(2-{[5-(4-chlorophenyl)-2-furyl]methylene}hydrazino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3876694.png)
![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime](/img/structure/B3876695.png)